Cas no 919012-58-1 (8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
919012-58-1 structure
商品名:8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS番号:919012-58-1
MF:C19H20ClN5O2
メガワット:385.847402572632
CID:5911881
PubChem ID:16626499

8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • UPCMLD0ENAT5869942:001
    • F3234-1023
    • Z246669778
    • 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • 919012-58-1
    • 6-(2-chloroethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
    • AKOS000754552
    • インチ: 1S/C19H20ClN5O2/c1-12-4-6-14(7-5-12)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-8-20)13(2)10-24(15)18/h4-7,10H,8-9,11H2,1-3H3
    • InChIKey: KTKRFTUDBMPXSY-UHFFFAOYSA-N
    • ほほえんだ: ClCCN1C(C)=CN2C1=NC1=C2C(N(CC2C=CC(C)=CC=2)C(N1C)=O)=O

計算された属性

  • せいみつぶんしりょう: 385.1305526g/mol
  • どういたいしつりょう: 385.1305526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 597
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3234-1023-5μmol
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3234-1023-3mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3234-1023-2mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F3234-1023-20mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3234-1023-1mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3234-1023-40mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F3234-1023-20μmol
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F3234-1023-10mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3234-1023-15mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3234-1023-50mg
8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
919012-58-1 90%+
50mg
$160.0 2023-07-28

8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報

Comprehensive Overview of 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 919012-58-1)

The compound 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 919012-58-1) is a structurally complex molecule belonging to the class of imidazo[1,2-g]purine derivatives. This class of compounds has garnered significant attention in recent years due to their potential applications in pharmaceutical research and drug discovery. The presence of a chloroethyl group and a methylphenyl moiety in its structure makes it a subject of interest for researchers exploring targeted therapies and small molecule inhibitors.

In the context of medicinal chemistry, 919012-58-1 is often studied for its potential role in modulating enzyme activity or receptor binding. The imidazo[1,2-g]purine core is known to interact with various biological targets, which has led to its investigation in cancer research and neurological disorders. Researchers are particularly interested in how the chloroethyl substituent influences the compound's bioavailability and metabolic stability, which are critical factors in drug development.

The synthesis of 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multi-step organic reactions, often requiring protective group strategies and catalyzed coupling techniques. Recent advancements in green chemistry have also explored more sustainable methods for producing such complex molecules, aligning with the growing demand for environmentally friendly synthesis in the pharmaceutical industry.

From a structural-activity relationship (SAR) perspective, the compound's methylphenyl group is hypothesized to enhance its lipophilicity, potentially improving its ability to cross cell membranes. This property is crucial for compounds intended to act on intracellular targets, such as those involved in signal transduction pathways. Additionally, the chloroethyl moiety may contribute to the molecule's reactivity, making it a candidate for pro-drug development.

In the realm of computational chemistry, 919012-58-1 has been the subject of molecular docking studies to predict its interactions with proteins like kinases and G-protein-coupled receptors (GPCRs). These simulations are invaluable for identifying potential therapeutic applications and optimizing the compound's binding affinity. The integration of artificial intelligence (AI) in drug discovery has further accelerated the screening of such molecules, reducing the time and cost associated with traditional methods.

The compound's potential extends beyond human health. In agricultural chemistry, derivatives of imidazo[1,2-g]purine have been explored for their plant growth regulation properties. While 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione itself has not been widely studied in this context, its structural features suggest possible utility in crop protection or stress resistance enhancement.

Quality control and analytical characterization of 919012-58-1 typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure the compound's purity and confirm its structural integrity, which are essential for reliable research outcomes. The growing emphasis on data reproducibility in scientific studies has made such analytical rigor even more critical.

As the pharmaceutical industry continues to face challenges like antibiotic resistance and complex chronic diseases, compounds like 8-(2-chloroethyl)-1,7-dimethyl-3-(4-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione represent valuable tools for expanding our therapeutic arsenal. Their modular structures allow for extensive chemical diversification, enabling researchers to fine-tune properties such as selectivity and potency.

In conclusion, CAS No. 919012-58-1 exemplifies the intersection of organic synthesis, medicinal chemistry, and computational biology. While much remains to be discovered about its specific applications, the compound's unique architecture positions it as a promising candidate for addressing unmet medical needs through rational drug design and precision medicine approaches.

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